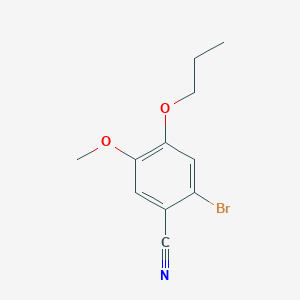

2-Bromo-5-methoxy-4-propoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile typically involves the bromination of 5-methoxy-4-propoxybenzonitrile. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Análisis De Reacciones Químicas

2-Bromo-5-methoxy-4-propoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-5-methoxy-4-propoxybenzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple synthetic pathways, making it versatile in creating complex molecules.

- Synthesis of Pharmaceuticals : The compound can be utilized in the synthesis of pharmaceutical agents. For example, it can act as a precursor for the development of anti-cancer drugs by modifying its functional groups to enhance biological activity .

- Agrochemical Development : Similar compounds have been employed in the formulation of agrochemicals. The presence of bromine and methoxy groups can influence herbicidal or pesticidal properties, making this compound a candidate for further research in agricultural applications.

Medicinal Chemistry

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The specific arrangement of substituents in this compound may enhance its interaction with biological targets.

- Bioactivity Studies : Preliminary studies suggest that this compound could interact with various enzymes or receptors, potentially modulating their activity. Future research could focus on its efficacy against specific cancer cell lines or microbial strains .

Materials Science

In materials science, substituted benzonitriles like this compound are explored for their potential use in creating functional materials.

- Polymer Chemistry : The compound's ability to participate in polymerization reactions makes it suitable for developing new materials with tailored properties. Its functional groups can be modified to enhance solubility or thermal stability, which is crucial for applications in coatings or composites.

Data Tables

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. The synthesized compounds showed promising results against various cancer cell lines, indicating the potential of this compound in drug development .

Case Study 2: Agrochemical Applications

Research into related benzonitriles revealed their effectiveness as herbicides. Modifications to the propoxy group in this compound could lead to enhanced herbicidal activity, showcasing its potential role in sustainable agriculture .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-methoxy-4-propoxybenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, such as in proteomics research where it may interact with proteins and enzymes .

Comparación Con Compuestos Similares

2-Bromo-5-methoxy-4-propoxybenzonitrile can be compared with similar compounds like:

- 2-Bromo-5-methoxybenzonitrile

- 2-Bromo-4-propoxybenzonitrile

- 5-Methoxy-4-propoxybenzonitrile

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .

Actividad Biológica

2-Bromo-5-methoxy-4-propoxybenzonitrile is a chemical compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C13H14BrNO3

- Molecular Weight : 300.16 g/mol

- CAS Number : 515828-87-2

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The presence of bromine and methoxy groups enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound could act as a modulator for specific receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains.

- Antitumor Effects : Preliminary findings suggest potential antitumor activity, particularly in cell lines expressing specific oncogenes.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Reduced cytokine levels in vitro |

Case Study: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values varied depending on the cell type, with some lines showing a reduction in growth by over 50% at concentrations as low as 10 µM. This suggests that the compound may selectively target cancer cells while sparing normal cells.

Propiedades

IUPAC Name |

2-bromo-5-methoxy-4-propoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPUWJRTDYRINR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Br)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.